(Z)-Benzyl 3-bromoacrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-Benzyl 3-bromoacrylate: is an organic compound characterized by the presence of a bromine atom and an acrylate group in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-Benzyl 3-bromoacrylate typically involves the bromination of benzyl acrylate. One common method is the addition of bromine to benzyl acrylate in the presence of a solvent like dichloromethane. The reaction is carried out at low temperatures to ensure the formation of the (Z)-isomer. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then subjected to rigorous quality control measures to ensure its suitability for various applications .
Chemical Reactions Analysis
Types of Reactions: (Z)-Benzyl 3-bromoacrylate undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Addition Reactions: The double bond in the acrylate group can participate in addition reactions with various electrophiles and nucleophiles.
Polymerization Reactions: The acrylate group can undergo polymerization to form polymers with unique properties.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Addition Reactions: Reagents such as hydrogen bromide (HBr) or boron trifluoride (BF3) are used under controlled conditions to ensure selective addition to the double bond.
Major Products Formed:
Substitution Reactions: Products include azidoacrylates, thiocyanatoacrylates, and aminoacrylates.
Addition Reactions: Products include dibromoacrylates and other halogenated derivatives.
Scientific Research Applications
Chemistry: (Z)-Benzyl 3-bromoacrylate is used as a building block in organic synthesis. It is employed in the synthesis of complex molecules, including pharmaceuticals and agrochemicals .
Biology and Medicine: In biological research, this compound is used to study enzyme mechanisms and as a probe in biochemical assays. Its derivatives have shown potential as anticancer agents and enzyme inhibitors .
Industry: In the industrial sector, this compound is used in the production of specialty polymers and as an intermediate in the synthesis of various fine chemicals .
Mechanism of Action
The mechanism of action of (Z)-Benzyl 3-bromoacrylate involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, while the acrylate group participates in addition and polymerization reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparison with Similar Compounds
- Ethyl (Z)-3-bromoacrylate
- Methyl (Z)-3-bromoacrylate
- Propyl (Z)-3-bromoacrylate
Comparison: (Z)-Benzyl 3-bromoacrylate is unique due to the presence of the benzyl group, which imparts different reactivity and properties compared to its ethyl, methyl, and propyl counterparts. The benzyl group can influence the compound’s solubility, stability, and reactivity, making it suitable for specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C10H9BrO2 |
---|---|
Molecular Weight |
241.08 g/mol |
IUPAC Name |
benzyl (Z)-3-bromoprop-2-enoate |
InChI |
InChI=1S/C10H9BrO2/c11-7-6-10(12)13-8-9-4-2-1-3-5-9/h1-7H,8H2/b7-6- |
InChI Key |
NLHQYJXJHUQQQQ-SREVYHEPSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)/C=C\Br |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C=CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.